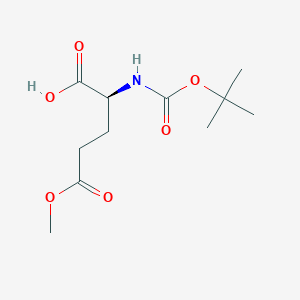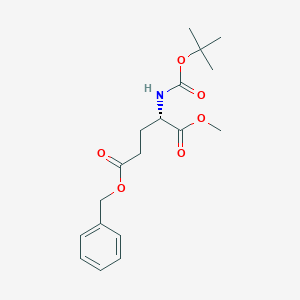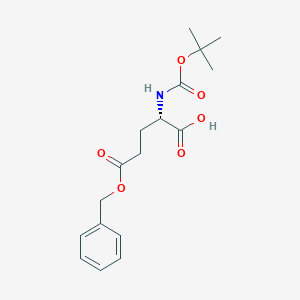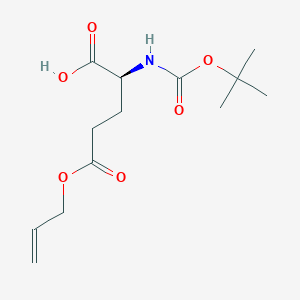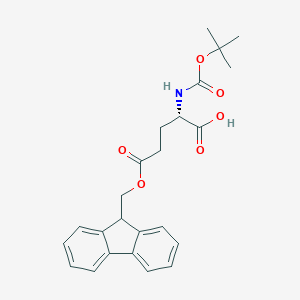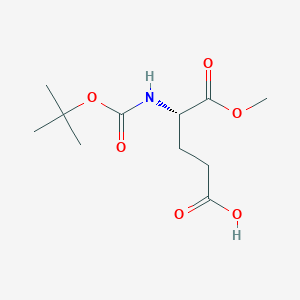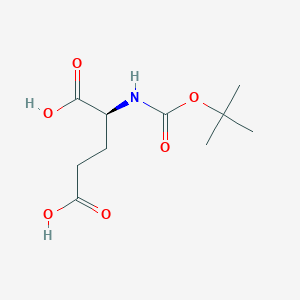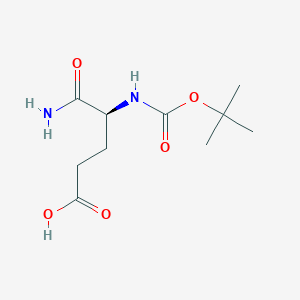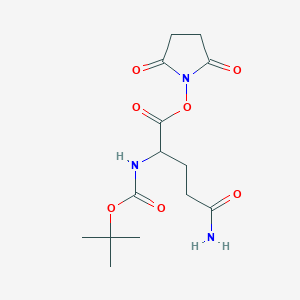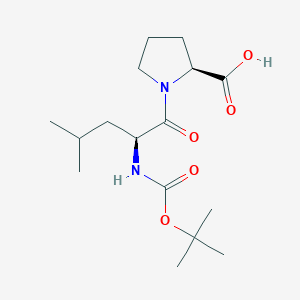
Boc-Arg(Pbf)-OH
Übersicht
Beschreibung
“Boc-Arg(Pbf)-OH” is a protected form of L-arginine used in the synthetic preparation of peptides . It’s also used as a building block in the synthesis of anticancer amphipathic peptide-dendronized compounds .
Synthesis Analysis
“this compound” is used in peptide synthesis . The synthetic method of “Fmoc Arg (Pbf) OH” involves first by arginic carboxyl esterification; Boc bases are introduced on amino again amido protecting gets up, Pbf groups are introduced on guanidine radicals, slough Boc groups; saponification, finally introduces Fmoc groups on amino .Molecular Structure Analysis
The molecular formula of “this compound” is C24H38N4O7S . Its molecular weight is 526.65 .Chemical Reactions Analysis
“this compound” is used in Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 526.65 . Its empirical formula is C24H38N4O7S .Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Boc-Arg(Pbf)-OH wird häufig bei der Synthese von Peptiden verwendet. Die tert-Butyloxycarbonyl-(Boc)-Gruppe wird in der Peptidsynthese als N α-Aminoschutzgruppe verwendet . Dies kann in mehreren Fällen vorteilhaft sein, z. B. bei der Synthese von hydrophoben Peptiden und Peptiden, die Ester- und Thioestergruppen enthalten .
Synthese von entzündungshemmenden Medikamenten
This compound wurde bei der Synthese des entzündungshemmenden Arzneimittels PMX205 verwendet . Dieses Medikament ist ein Antagonist des C5a-Komplementrezeptors und hat sich in Nagetiermodellen der amyotrophen Lateralsklerose und der Alzheimer-Krankheit als wirksam erwiesen .
Synthese von cyclischen Hexapeptiden
This compound wird bei der Fmoc-Festphasen-Synthese des cyclischen Hexapeptid-Komplement-C5a-Antagonisten PMX205 verwendet . Es wurde berichtet, dass dieses cyclische Hexapeptid sowohl für die lineare Peptid-Assemblierung als auch für die Cyclisierungsreaktion in Lösung und Festphasensynthesen relativ geringe Ausbeuten liefert .
Synthese von PMX205
This compound wird bei der Synthese von PMX205 verwendet, einem cyclischen Hexapeptid, das sich in zwei Mausmodellen der Alzheimer-Krankheit als wirksam erwiesen hat, um eine signifikante Reduktion von fibrillären Amyloidablagerungen und aktivierten Gliazellen zu bewirken .
Synthese von PMX53
This compound wird auch bei der Synthese von PMX53 verwendet, einem weiteren cyclischen Hexapeptid-C5a-Antagonisten . PMX53 hat die Phase-1-Studien am Menschen erfolgreich abgeschlossen .
6. Synthese von Peptiden mit Ester- und Thioestergruppen Die Verwendung von this compound bei der Peptidsynthese kann vorteilhaft sein, wenn Peptide synthetisiert werden, die Ester- und Thioestergruppen enthalten<a aria-label="1: 6. Synthesis of
Wirkmechanismus
Target of Action
Boc-Arg(Pbf)-OH is primarily used in peptide synthesis . Its primary targets are the peptide chains where it is incorporated. The role of this compound is to provide a protected form of the amino acid arginine, which can be incorporated into peptide chains without reacting with other components of the reaction .
Mode of Action
This compound interacts with its targets (peptide chains) through peptide bond formation, a process that occurs during peptide synthesis . The Boc (tert-butoxycarbonyl) and Pbf (2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl) groups are protecting groups that prevent the amino and guanidino groups of arginine from reacting prematurely during the synthesis . These protecting groups can be removed in a later stage of the synthesis process to reveal the active arginine residue .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The incorporation of this compound into a peptide chain can influence the structure and function of the resulting peptide . The exact effects depend on the specific peptide being synthesized and the position of the arginine residue within it.
Result of Action
The molecular effect of this compound’s action is the formation of peptide bonds, leading to the creation of a peptide chain . The cellular effects would depend on the specific peptide in which the arginine residue is incorporated. Arginine is a basic amino acid and can influence protein-protein interactions, protein structure, and cellular functions such as signal transduction .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis, including the pH, temperature, and the presence of other reagents . These factors can affect the efficiency of peptide bond formation and the removal of protecting groups. Proper storage of this compound is also important to maintain its stability and reactivity .
Eigenschaften
IUPAC Name |
(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFXPOKENLGCID-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462873 | |
| Record name | Boc-Arg(Pbf)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200124-22-7 | |
| Record name | Boc-Arg(Pbf)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the function of Boc-Arg(Pbf)-OH in the synthesis of buserelin?
A: this compound serves as a protected form of the amino acid arginine, crucial for the synthesis of buserelin. In this specific method [], it undergoes liquid-phase condensation with Pro-NHEt.HCl to form the dipeptide H-Arg-Pro-NHEt.2HCl. This dipeptide is then coupled with a synthesized heptapeptide to form the nearly complete buserelin nonapeptide. The protecting groups, Boc and Pbf, are essential to prevent unwanted side reactions during the synthesis and are removed in later steps.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)
![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)

